N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both an amino group and a carboxamide group in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives with reduced carboxamide groups.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxamide group allow the compound to form hydrogen bonds and other interactions with its targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-thiol: Similar structure but with a thiol group instead of a carboxamide group.
N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-aminophenyl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZZXKJOUZMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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